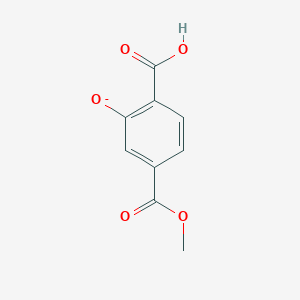
1-(4-Hydroxy-2-iodophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-2-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H7IO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a hydroxyl group at the 4-position and an iodine atom at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Hydroxy-2-iodophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 4-hydroxyacetophenone. The reaction typically uses iodine and an oxidizing agent such as sodium hypochlorite or N-iodosuccinimide (NIS) in an organic solvent like acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-2-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(4-iodophenyl)ethan-1-one.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 1-(4-Iodophenyl)ethan-1-one.
Reduction: 1-(4-Hydroxy-2-iodophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-2-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-2-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Iodophenyl)ethan-1-one: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain contexts.
1-(4-Hydroxyphenyl)ethan-1-one: Lacks the iodine atom, which may reduce its utility in radiolabeling and certain substitution reactions.
1-(4-Bromophenyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological properties.
Uniqueness
1-(4-Hydroxy-2-iodophenyl)ethan-1-one is unique due to the presence of both hydroxyl and iodine substituents. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
89942-32-5 |
|---|---|
Fórmula molecular |
C8H7IO2 |
Peso molecular |
262.04 g/mol |
Nombre IUPAC |
1-(4-hydroxy-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7IO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 |
Clave InChI |
CUJXMENEPQIOCB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-6-methyl-3aH-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12343188.png)






![4-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxybutanoate](/img/structure/B12343229.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12343235.png)




![(5Z)-5-[(3-phenoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343269.png)
